Chlorophyll C3
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;(E)-3-[(3R)-11,16-bis(ethenyl)-3,12-bis(methoxycarbonyl)-17,21,26-trimethyl-4-oxido-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13,15(24),16,18,20(23),21-dodecaen-22-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4O7.Mg/c1-8-18-15(3)21-12-22-16(4)20(10-11-27(41)42)32(39-22)30-31(36(45)47-7)34(43)28-17(5)23(40-33(28)30)13-25-19(9-2)29(35(44)46-6)26(38-25)14-24(18)37-21;/h8-14,31,38,43H,1-2H2,3-7H3,(H,41,42);/q;+2/p-2/b11-10+,21-12?,25-13?,26-14?,32-30?;/t31-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLZENTWIZFJMW-XUGDHDJXSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC1=CC3=NC(=C4C(C(=C5C4=NC(=C5C)C=C6C(=C(C(=C2)N6)C(=O)OC)C=C)[O-])C(=O)OC)C(=C3C)C=CC(=O)[O-])C=C.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NC1=CC3=NC(=C4[C@H](C(=C5C4=NC(=C5C)C=C6C(=C(C(=C2)N6)C(=O)OC)C=C)[O-])C(=O)OC)C(=C3C)/C=C/C(=O)[O-])C=C.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28MgN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111308-93-1 | |
| Record name | Chlorophyll C3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111308931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROPHYLL C3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMN10170B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Taxonomic and Biogeographical Distribution of Chlorophyll C3
Occurrence in Marine Algal Divisions
Chlorophyll (B73375) c3 has been identified in several major divisions of marine algae, playing a role in their light-harvesting processes. wikipedia.orgresearchgate.net
Prymnesiophyceae (Haptophytes), including Emiliania huxleyi and Phaeocystis globosa
Chlorophyll c3 is notably present in some species of Prymnesiophyceae, also known as haptophytes. researchgate.net A significant example is Emiliania huxleyi, a globally distributed coccolithophore, from which this compound was first isolated. capes.gov.brrsc.org This pigment is also found in approximately equal proportions to chlorophyll c2 in this species. capes.gov.br Another key haptophyte, Phaeocystis globosa, which is known for forming extensive and sometimes harmful algal blooms, also contains this compound. frontiersin.orgroscoff-culture-collection.orgawi.de In fact, this compound is considered a major diagnostic pigment for Phaeocystis species. awi.de The presence of this compound, along with other specific pigments, can be used to track blooms of P. globosa in coastal waters. frontiersin.orgnih.govnih.gov Research has also identified this compound in other haptophytes like Prymnesium parvum. researchgate.net The diversity of chlorophyll c pigments is highest within the Haptophyta. researchgate.net
Bacillariophyceae (Diatoms)
While historically associated mainly with prymnesiophytes, this compound also occurs in some species of diatoms (Bacillariophyceae). wikipedia.orgresearchgate.net Studies have shown that within the diatom genus Pseudo-nitzschia, the distribution of this compound is variable among species. researchgate.net For instance, some species contain chlorophyll c1 and c2, others have a combination of c1, c2, and c3, and a third group possesses only c2 and c3. researchgate.net The presence of this compound has also been noted in other diatoms, such as those from the genera Rhizosolenia and some toxic Pseudo-nitzschia species, which can co-occur with blooms of Phaeocystis globosa. frontiersin.orgscielo.br
Dinophyceae (Dinoflagellates)
This compound is also found in certain dinoflagellates (Dinophyceae). wikipedia.orgint-res.com Its presence is specifically linked to dinoflagellates that have plastids containing 19'-acyloxyfucoxanthins. int-res.comresearchgate.net Examples of dinoflagellates containing this compound include species from the genera Karenia and Karlodinium. int-res.comresearchgate.net The pigment composition, including the presence of this compound, is a key characteristic used to define different pigment-based chloroplast types within the dinoflagellates. int-res.comresearchgate.net
Other Chromophyte Algae and Red/Green Lineages
Chlorophyll c is a characteristic pigment of the chromophyte algae. wikipedia.org While chlorophyll c2 is the most common form, this compound can also be found in some chrysophytes. awi.de The evolutionary history of algae with chlorophyll c is tied to secondary endosymbiosis involving a red alga. researchgate.net In contrast, green algae (Chlorophyta) and red algae (Rhodophyta) typically contain chlorophyll a and b, or chlorophyll a and phycobilins, respectively, and lack chlorophyll c pigments. libretexts.org
Ecological and Environmental Factors Influencing this compound Presence
The presence and concentration of chlorophylls (B1240455), including this compound, are influenced by a variety of environmental factors that affect algal growth and physiology. These factors include:
Light: Light intensity and quality are critical for photosynthesis and pigment production. biologydiscussion.com Algae adapt their pigment composition to optimize light harvesting in their specific underwater light environment.
Nutrient Availability: The availability of nutrients, particularly nitrogen and iron, is essential for the synthesis of chlorophyll molecules. rsc.orgresearchgate.net Deficiencies in these nutrients can lead to reduced chlorophyll content. rsc.org
Salinity and pH: Changes in salinity and pH can create stress for algal cells, potentially impacting their metabolic processes, including pigment synthesis. mdpi.com
Pollutants: The presence of pollutants such as herbicides and heavy metals can inhibit photosynthesis and negatively affect chlorophyll content. rsc.orgmdpi.com
The interplay of these factors determines the success and dominance of different algal species, and consequently, the prevalence of their specific pigment signatures, including this compound, in a given environment.
Geographic Distribution Patterns in Aquatic Ecosystems
The geographic distribution of this compound is directly linked to the distribution of the algal species that synthesize it. Therefore, this compound can be found in a wide range of aquatic ecosystems, from coastal zones to the open ocean, where haptophytes, diatoms, and dinoflagellates are present.
For example, blooms of Phaeocystis globosa, a key this compound-containing alga, are a recurring phenomenon in the southern North Sea and other coastal waters. frontiersin.orgroscoff-culture-collection.org Emiliania huxleyi, another prominent carrier of this compound, has a vast geographic range and can form extensive blooms in both coastal and oceanic waters. capes.gov.briopan.gda.pl The presence of this compound in certain diatom species also contributes to its distribution in various marine environments, including the Beaufort Sea and the waters around the Antarctic Peninsula. scielo.brcopernicus.org The use of this compound as a biomarker pigment in oceanographic studies helps in tracking the distribution and abundance of these important phytoplankton groups. nih.goviopan.gda.pl
Biosynthesis and Metabolic Pathways of Chlorophyll C3
General Framework of Chlorophyll (B73375) Biosynthesis Pathways
The biosynthesis of all chlorophylls (B1240455), including the c-series, originates from the precursor δ-aminolevulinic acid (ALA). cas.cz Through a series of enzymatic reactions, eight molecules of ALA are converted into the macrocyclic compound protoporphyrin IX, which is the metabolic precursor for all chlorophylls and hemes. cas.czoup.com The pathway toward chlorophylls specifically begins with the insertion of a magnesium ion (Mg²⁺) into the center of the protoporphyrin IX ring. Subsequent enzymatic steps lead to the formation of 3,8-divinyl-protochlorophyllide a (DV-PChlide a), a critical branch-point intermediate from which all chlorophylls are ultimately derived. cas.czcas.cz
Specific Precursors and Intermediates in Chlorophyll C3 Formation
The biosynthetic pathway for chlorophyll c diverges from the pathway for chlorophyll a at the stage of DV-PChlide a. wikipedia.org While chlorophyll a synthesis proceeds through the reduction of the D-ring of the macrocycle, the synthesis of the chlorophyll c family involves the oxidation of the propionate (B1217596) side chain at the C17 position. cas.czwikipedia.org
It is proposed that this compound is synthesized directly from Chlorophyll c2. cas.cz Chlorophyll c2, in turn, is formed from its precursor, DV-PChlide a. cas.cz This makes Chlorophyll c2 the immediate precursor to this compound.
Table 1: Key Precursors and Intermediates in this compound Formation
| Compound Name | Role in Pathway |
|---|---|
| δ-Aminolevulinic Acid (ALA) | Initial universal precursor for all tetrapyrroles. cas.cz |
| Protoporphyrin IX | The final common precursor to hemes and chlorophylls. cas.cz |
| 3,8-Divinyl-Protochlorophyllide a (DV-PChlide a) | Key branch-point intermediate for all chlorophylls. cas.czcas.cz |
3,8-Divinyl-Protochlorophyllide a (DV-PChlide a) stands as the pivotal branching point in the biosynthesis of the chlorophyll family. cas.czcas.cz From this intermediate, the metabolic route can proceed in one of two major directions. One route involves the reduction of the C17-C18 double bond by protochlorophyllide (B1199321) oxidoreductase (POR), leading to the formation of chlorophyllide a, the precursor to chlorophylls a and b. oup.com The alternative route, leading to the chlorophyll c family, bypasses this reduction. Instead, the propionate side chain at the C17 position of DV-PChlide a is oxidized to form the characteristic acrylate (B77674) group found in all chlorophyll c pigments, a reaction that yields Chlorophyll c2. oup.comwikipedia.org
Enzymatic Mechanisms and Proposed Reaction Steps for this compound Synthesis
The synthesis of this compound from its precursor, Chlorophyll c2, involves a key structural modification on the porphyrin ring. This compound is distinguished from Chlorophyll c2 by the presence of a methoxycarbonyl group (–COOCH3) at the C-7 position, in place of a methyl group (–CH3). cas.cz This transformation is believed to occur via a multi-step enzymatic process.
Table 2: Proposed Enzymes in this compound Biosynthesis
| Enzyme/Enzyme Type | Proposed Function | Pathway Step |
|---|---|---|
| 17¹ oxidase (CHLC) | Catalyzes the oxidation of the 17-propionate residue on DV-PChlide a to form the 17-acrylate residue of Chlorophyll c2. wikipedia.org | DV-PChlide a → Chlorophyll c2 |
| Oxygenase (CAO-like) | Proposed to catalyze the oxidation of the 7-methyl group on Chlorophyll c2 to a 7-carboxy group. cas.czoup.com | Chlorophyll c2 → 7-carboxy-Chlorophyll c2 (Intermediate) |
The conversion of the C-7 methyl group of Chlorophyll c2 into the methoxycarbonyl group of this compound is a critical step that has not been fully elucidated. It is proposed to be a two-step reaction. cas.czoup.com The first step is thought to involve the oxidation of the methyl group to a formyl group, and then to a carboxyl group, a reaction likely catalyzed by an oxygenase. cas.cz This proposed mechanism is analogous to the formation of the formyl group in Chlorophyll b synthesis, which is catalyzed by Chlorophyll a oxygenase (CAO). pnas.org It is hypothesized that an evolutionarily related, CAO-like enzyme is responsible for this oxidation in the this compound pathway. oup.compnas.org Following the oxidation to a carboxylic acid, a second enzymatic step, likely involving a methyltransferase, would catalyze the esterification of the carboxyl group to yield the final 7-methoxycarbonyl group. oup.com
While the general biosynthetic framework for the chlorophyll c group is outlined, significant knowledge gaps remain. The specific enzymes that catalyze the conversion of Chlorophyll c2 to this compound have not yet been definitively identified or characterized. cas.czoup.com The proposed oxygenase and subsequent methyltransferase/esterase are currently hypothetical, based on the known chemistry and analogies to other chlorophyll biosynthetic pathways like that of Chlorophyll b. cas.czpnas.org The precise reaction mechanisms, substrate specificities, and genetic coding for these enzymes are active areas of research.
Formation of the 7-Methylcarboxylate Group by Oxygenase Activity
Comparative Biosynthetic Routes Across this compound-Producing Organisms
This compound is a pigment found in specific groups of marine algae, including the prymnesiophyte Emiliania huxleyi. wikipedia.org The presence of this compound in these organisms implies they possess the necessary enzymatic machinery for its synthesis from Chlorophyll c2. A potential biosynthetic precursor to this compound, which possesses a 17-propionate residue instead of the final acrylate group, was isolated from the tropical green alga Micromonas pusilla. oup.com This finding suggests that the final oxidation step to form the acrylate group may occur at different stages in different organisms. However, due to the incomplete identification of the key enzymes, detailed comparative studies of the biosynthetic pathways and their regulation across different this compound-producing species are limited.
Molecular Structure and Conformational Analysis of Chlorophyll C3
Computational Chemistry Methodologies for Structural Elucidation
Quantum chemical methods have been instrumental in optimizing the molecular structure of Chlorophyll (B73375) C3 (Chl c3) and determining its molecular parameters and charges. researchgate.net Two primary theoretical methods have been employed for this purpose: Density Functional Theory (DFT) and the semi-empirical Modified Neglect of Differential Overlap with d-orbitals (MNDO-d). researchgate.net
Density Functional Theory has been a key tool for the structural elucidation of Chlorophyll C3. researchgate.net Specifically, calculations have utilized the Becke three-parameter (B3) exchange functional combined with the Lee–Yang–Parr (LYP) correlation functional (B3LYP). researchgate.net The 6-31G* basis set was used in these DFT calculations to optimize the geometry of the this compound monomer. researchgate.net This level of theory allows for a detailed and accurate description of the molecule's electronic structure and geometry. researchgate.netnih.gov The initial molecular structure for the DFT optimization was first derived from semi-empirical methods. researchgate.net The validity of the optimized geometry was confirmed by ensuring all vibrational frequencies were real, indicating the structure represents a local or global minimum on the potential energy surface. researchgate.net
Alongside DFT, semi-empirical methods like the Modified Neglect of Differential Overlap with d-orbitals (MNDO-d) have been applied to study this compound. researchgate.net The MNDO-d method was used to derive the initial structure of the this compound monomer before it was subjected to more rigorous DFT optimization. researchgate.net Furthermore, due to the large size of the this compound dimer (152 atoms), its geometry was optimized using the MNDO-d semi-empirical method. researchgate.netresearchgate.net This approach provides a computationally less intensive, yet effective, means of handling large molecular systems. uni-muenchen.de
Density Functional Theory (DFT) Applications
Theoretical Predictions of Molecular Parameters and Charges of this compound
Computational studies have yielded precise predictions for various molecular parameters of this compound. researchgate.net At the DFT/B3LYP (6-31G*) level of theory, key intramolecular bond lengths and angles have been calculated. researchgate.net These theoretical values provide critical insights where experimental X-ray crystal structure data for the this compound molecule is unavailable. researchgate.net
To describe the charge distribution within the molecule, both Mulliken and Natural Bond Orbital (NBO) charges have been calculated. researchgate.net The NBO procedure, in particular, was used to analyze the Mg-N bonding in terms of natural hybrid orbitals. researchgate.net
Table 1: Theoretical Predictions of Selected Molecular Parameters of this compound (DFT/B3LYP/6-31G)*
| Parameter | Atom(s) | Value |
|---|---|---|
| Bond Length (Å) | ||
| Mg-N2 | 2.028 | |
| Mg-N3 | 2.089 | |
| Mg-N4 | 2.106 | |
| Mg-N5 | 2.018 | |
| Bond Angle (degrees) | ||
| N2-Mg-N4 | 176.7 | |
| N3-Mg-N5 | 178.2 | |
| N2-Mg-N3 | 91.0 | |
| N2-Mg-N5 | 92.0 |
Data sourced from Nsangou, M., et al. (2006). researchgate.net
Table 2: Predicted Mulliken and NBO Charges on Selected Atoms of this compound
| Atom | Mulliken Charge | NBO Charge |
|---|---|---|
| Mg | 1.703 | 0.869 |
| N2 | -0.740 | -0.751 |
| N3 | -0.704 | -0.731 |
| N4 | -0.714 | -0.733 |
| N5 | -0.723 | -0.762 |
Data sourced from Nsangou, M., et al. (2006). researchgate.net
Analysis of this compound Macrocycle Conformation and Magnesium Coordination
The optimized molecular structure of this compound reveals important conformational features. researchgate.net A significant finding is that the this compound macrocycle is non-planar. researchgate.net This out-of-plane distortion is a known characteristic of chlorophylls (B1240455) and influences their properties. mdpi.com
The coordination of the central magnesium (Mg) atom is a critical aspect of the molecule's structure. researchgate.net In the this compound monomer, the Mg atom is coordinated to four nitrogen atoms (N2, N3, N4, N5). researchgate.net Analysis of the DFT-optimized geometry shows that the Mg atom is neither located at the geometric center of the porphyrin ring nor is it situated within the porphyrin plane. researchgate.net The Mg-N bond distances are not equal; the Mg-N4 bond (2.106 Å) is longer than the bonds to the other three nitrogen atoms. researchgate.net The bond angles also deviate from a perfect square planar geometry, with N-Mg-N angles calculated at 176.7°, 178.2°, 91.0°, and 92.0°. researchgate.net This distorted coordination geometry is crucial for the molecule's biological function and its interactions within protein complexes. nih.gov
Spectroscopic Characteristics and Photophysical Processes of Chlorophyll C3
Absorption and Emission Spectra Analysis Methodologies
The unique spectral fingerprint of Chlorophyll (B73375) C3 is primarily investigated through UV-Visible spectrophotometry and computational methods like Time-Dependent Density Functional Theory (TD-DFT).
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a fundamental technique used to determine the absorption spectra of pigments like Chlorophyll C3. josa.ro This method involves measuring the absorbance of light at various wavelengths by a sample, providing insights into its electronic transitions. thermofisher.com
This compound, when isolated from organisms like the coccolithophorid Emiliania huxleyi, exhibits characteristic absorption maxima in the visible spectrum. capes.gov.br In diethyl ether, these peaks are observed at approximately 451 nm, 585 nm, and 625 nm. capes.gov.br When measured in acetone, the absorption maxima are slightly shifted to 452.1 nm, 585.5 nm, and 626.3 nm. csic.esawi.de The relative intensities of these absorption bands, known as band ratios, are also a key characteristic. For instance, in diethyl ether, the band ratios of the peaks at 451 nm, 585 nm, and 625 nm are 30.77, 3.79, and 1.00, respectively. capes.gov.br
The specific absorption maxima can vary slightly depending on the solvent used due to interactions between the pigment and solvent molecules. fdbio-rptu.de For example, the Soret band (the most intense absorption band in the blue region of the spectrum) and the Q-bands (in the red region) can experience shifts in their peak wavelengths. fdbio-rptu.de
Table 1: UV-Visible Absorption Maxima of this compound in Different Solvents
| Solvent | Soret Band (nm) | Q-Band (nm) | Q-Band (nm) | Reference |
|---|---|---|---|---|
| Diethyl Ether | 451 | 585 | 625 | capes.gov.br |
| Acetone | 452.1 | 585.5 | 626.3 | csic.esawi.de |
| HPLC Eluant | 455 | 584 | 623 | awi.de |
Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational quantum mechanical method used to predict the electronic absorption spectra of molecules like this compound. researchgate.netnih.govacs.org This theoretical approach calculates the excited state energies of the molecule, which correspond to the absorption peaks observed in experimental UV-Visible spectra. researchgate.netnih.gov
TD-DFT calculations have been successfully employed to predict the UV/visible absorption spectrum of this compound. researchgate.net These calculations can help in understanding the nature of the electronic transitions that give rise to the observed absorption bands. researchgate.netaip.org For instance, TD-DFT can provide insights into the contributions of different molecular orbitals to the excited states. researchgate.net The accuracy of TD-DFT predictions can depend on the choice of functional and basis set used in the calculations. acs.org
Role in Light Absorption and Energy Transfer Mechanisms
As an accessory pigment, this compound plays a vital role in capturing light energy and transferring it to the photosynthetic reaction centers. wikipedia.orgeolss.net
Contribution to Light-Harvesting Antennae Function
This compound is a component of the light-harvesting antennae in various marine algae. wikipedia.orgkent.ac.uk These antennae are large assemblies of pigment-protein complexes that capture photons and funnel the excitation energy to the reaction centers. nih.govslideshare.net The presence of this compound, along with other chlorophylls (B1240455) and carotenoids, broadens the range of light wavelengths that can be absorbed by the organism, which is particularly advantageous in marine environments where light can be attenuated. wikipedia.orgkent.ac.uk
The unique absorption spectrum of this compound, with its strong absorption in the blue-green region (around 450 nm), allows it to capture light in a spectral window that may not be efficiently absorbed by other pigments like Chlorophyll a. wikipedia.org This captured light energy is then transferred to other pigment molecules within the antenna complex. illinois.edu
Efficiency of Excitation Energy Transfer to Photosynthetic Reaction Centers
The rate and efficiency of excitation energy transfer depend on several factors, including the distance and orientation between the donor (e.g., this compound) and acceptor pigment molecules within the light-harvesting complex. illinois.edu The energy transfer process is typically very fast, occurring on a timescale of femtoseconds to picoseconds, to compete effectively with other de-excitation pathways such as fluorescence and heat dissipation. illinois.edu This rapid transfer ensures that a high quantum of the absorbed light energy reaches the reaction center, where it drives the primary charge separation reactions of photosynthesis. nih.govwikipedia.org
Advanced Analytical Methodologies for Chlorophyll C3 Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for separating complex mixtures of pigments found in phytoplankton extracts. These methods offer high resolution and sensitivity, enabling the precise quantification of individual chlorophylls (B1240455), including chlorophyll (B73375) c3.
High-Performance Liquid Chromatography (HPLC) for Pigment Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone for detailed phytoplankton pigment analysis, allowing for the separation and quantification of chlorophyll c3 from a complex matrix of other pigments. asu.edu HPLC methods provide the accuracy needed to distinguish between different chlorophyll types and their degradation products, which is a limitation of broader spectroscopic methods. figshare.com The technique's ability to separate pigments like this compound, chlorophyll c1, and chlorophyll c2 is crucial for taxonomic studies of algal populations. researchgate.net Modern HPLC systems, often equipped with a photodiode array (PDA) detector, can acquire full absorbance spectra for each separated pigment, aiding in their identification. nasa.govnasa.gov These systems are frequently automated, allowing for high-throughput analysis of numerous samples. nasa.govnasa.gov The data generated from HPLC analysis, including the concentration of this compound, contributes to large-scale oceanographic studies and the validation of satellite-derived data. europa.eu
Optimization of Stationary and Mobile Phases for this compound Resolution
The successful separation of this compound by HPLC is highly dependent on the choice of stationary and mobile phases. Reversed-phase C8 and C18 columns are commonly used stationary phases. nasa.govnasa.govrug.nl Polymeric ODS (octadecylsilica) stationary phases have demonstrated high selectivity for chlorophyll pigments, enabling the separation of chlorophylls c3, c1, and c2. researchgate.netcsic.es
The mobile phase typically consists of a gradient mixture of solvents. Common solvent systems include mixtures of methanol (B129727), acetone, acetonitrile, and aqueous buffers like tetrabutylammonium (B224687) acetate (B1210297) or ammonium (B1175870) acetate. nasa.govnasa.govmdpi.com The use of pyridine-containing mobile phases has also been shown to be effective in resolving chlorophylls and carotenoids. researchgate.netpangaea.de For instance, a method utilizing a C8 column with a mobile phase containing pyridine (B92270) can separate various chlorophylls, including the monovinyl and divinyl forms. researchgate.net The optimization of the solvent gradient and the use of ion-pairing reagents can modulate the retention and selectivity of acidic chlorophylls like this compound. csic.es Column temperature is another critical parameter that is often controlled (e.g., at 60°C or 28°C) to ensure reproducible separation. nasa.govnasa.govrug.nl
Below is an interactive table summarizing various HPLC column and mobile phase combinations used for chlorophyll analysis:
Sample Preparation and Extraction Protocols for this compound Analysis
Proper sample preparation and pigment extraction are critical preliminary steps for accurate HPLC analysis of this compound. The process typically begins with the filtration of seawater samples through glass fiber filters (e.g., Whatman GF/F) to collect phytoplankton cells. pangaea.deint-res.com The volume of water filtered can vary depending on the expected phytoplankton biomass, ranging from a few hundred milliliters in coastal waters to several liters in oligotrophic regions. asu.edu
Once collected, the filters are often stored frozen (e.g., at -80°C or in liquid nitrogen) until analysis to prevent pigment degradation. pangaea.deint-res.com For extraction, various organic solvents are used, with 100% acetone, 95% acetone, and methanol being common choices. asu.edueuropa.euint-res.com The extraction process can be enhanced by mechanical disruption, such as sonication or grinding of the filter. europa.euint-res.comint-res.com After extraction, the sample is clarified, typically by centrifugation or filtration through a syringe filter, to remove cellular debris before injection into the HPLC system. europa.euint-res.com In some protocols, an internal standard, such as vitamin E acetate, is added to the extraction solvent to account for variations in extraction efficiency and injection volume. nasa.gov
Spectrophotometric and Fluorometric Approaches for this compound
Spectrophotometric and fluorometric methods offer alternative, often more rapid, means of quantifying chlorophylls. While they may lack the specificity of HPLC, they are valuable for routine monitoring and for providing bulk estimates of chlorophyll concentrations.
Application of Multi-Wavelength Equations for Chlorophyll c
Spectrophotometry can be used to estimate the concentrations of different chlorophylls (a, b, and c) in an extract by measuring the absorbance at multiple wavelengths. figshare.com Trichromatic methods utilize a set of equations that solve for the concentrations of chlorophylls a, b, and c based on absorbance readings at their respective absorption maxima in the red region of the spectrum. nalms.orgwepal.nl These equations are designed to correct for the spectral overlap between the different chlorophyll pigments. usf.edu For instance, the absorbance of a pigment extract would be measured at specific wavelengths corresponding to the peak absorbance of each chlorophyll, and these values would be plugged into the trichromatic equations to calculate the concentration of each. wepal.nl However, these methods assume the absence of pigment degradation products, which can lead to overestimation of chlorophyll concentrations if present. figshare.comfigshare.com
Mass Spectrometry-Based Characterization (e.g., HPLC-MS, LC-MS/HRMS)
The precise identification and quantification of this compound, a key accessory pigment in various phytoplankton groups, has been significantly advanced by the coupling of liquid chromatography (LC) with mass spectrometry (MS). Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-MS/HRMS) have become indispensable tools for the detailed characterization of this and other chlorophyll pigments. mdpi.comresearchgate.net These hyphenated techniques offer superior sensitivity and selectivity compared to traditional spectrophotometric or fluorometric methods, which can be prone to interference from other pigments and degradation products. figshare.comfigshare.com
HPLC systems, often utilizing reverse-phase columns like C8 or C18, effectively separate this compound from a complex mixture of other pigments present in an algal extract. asu.edubodc.ac.ukresearchgate.net The separated pigments are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing highly accurate molecular weight information. researchgate.net Soft ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly employed as they minimize fragmentation of the chlorophyll molecules during the ionization process. researchgate.netnih.gov
High-resolution mass spectrometry provides extremely precise mass measurements, which aids in the unambiguous identification of compounds, including the differentiation of isomeric pigments. researchgate.net Tandem mass spectrometry (MS/MS) further enhances structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting product ions. This fragmentation pattern provides a molecular fingerprint that can confirm the identity of this compound and distinguish it from other structurally similar chlorophylls. researchgate.netnih.gov For instance, the structural elucidation of [8-ethyl]-chlorophyll c3 from Emiliania huxleyi was achieved through a combination of NMR spectroscopy, UV-Vis spectroscopy, and ESI-MS data. nih.govrsc.org
The application of LC-MS and LC-MS/HRMS is not limited to identification but also extends to quantification. By using appropriate standards and calibration curves, these methods allow for the accurate determination of this compound concentrations in environmental samples. int-res.com This capability is crucial for understanding the distribution and abundance of phytoplankton containing this specific pigment.
Applications in Pigment-Based Chemotaxonomy and Phytoplankton Assemblage Analysis
This compound serves as a valuable biomarker pigment in chemotaxonomy, the classification of organisms based on their chemical constituents. semanticscholar.org While not exclusive to a single algal class, its presence and relative abundance, in conjunction with other signature pigments, provide critical insights into the composition of phytoplankton communities. vliz.be HPLC-based pigment analysis, often coupled with statistical tools like CHEMTAX, is extensively used to estimate the abundance of different phytoplankton groups in marine and freshwater ecosystems. scielo.brmdpi.comamazonaws.com
Historically, this compound has been associated with certain orders of Prymnesiophyceae. vliz.be However, research has shown its presence in other significant phytoplankton groups, including some diatoms and dinoflagellates. vliz.be This broader distribution necessitates a careful interpretation of pigment data, focusing on pigmentation patterns or the relative ratios of multiple pigments rather than relying on a single biomarker. semanticscholar.orgvliz.be
In the context of phytoplankton assemblage analysis, this compound plays a key role in distinguishing between different functional groups. For example, in studies of the Southern Ocean, this compound, along with fucoxanthin, is used as a biomarker for type-B diatoms, distinguishing them from type-A diatoms which are characterized by chlorophyll c1. scielo.br This distinction is important for understanding the ecological roles and responses of different diatom subgroups to environmental changes. scielo.br Similarly, in the Ría of Pontevedra, this compound was a major accessory chlorophyll in the micro-nanoplankton, with higher ratios of this compound to chlorophyll c2 observed during diatom blooms in the summer and autumn. amazonaws.com
The quantitative data on this compound and other pigments obtained through HPLC and LC-MS are used as input for programs like CHEMTAX. This software uses a factor analysis and a steepest-descent algorithm to determine the relative contributions of different algal classes to the total chlorophyll a concentration, providing a quantitative picture of the phytoplankton community structure. scielo.brresearchgate.net This approach is particularly valuable for studying small-sized species that are difficult to identify and count using traditional light microscopy. scielo.br
The table below summarizes research findings where this compound was used as a biomarker in chemotaxonomic studies.
| Study Area/Organism | Key Findings | Analytical Method | Associated Pigments | Reference |
| Northern Antarctic Peninsula | This compound was a key biomarker for distinguishing type-B diatoms. | HPLC-CHEMTAX | Fucoxanthin, Chlorophyll c1 | scielo.br |
| Marine Mussel Farming Area | This compound was detected throughout the year; high this compound:chlorophyll a ratios were found in Pseudo-nitzschia sp. | HPLC-PDA | Chlorophyll a, Chlorophyll c2, Fucoxanthin | semanticscholar.org |
| Emiliania huxleyi | A novel form, [8-ethyl]-chlorophyll c3, was isolated and characterized. | HPLC, ESI-MS, NMR | Chlorophyll c1, Chlorophyll c2 | nih.govrsc.org |
| Ría of Pontevedra (NW Spain) | Higher this compound:c2 ratios were observed during summer-autumn diatom blooms. | HPLC, CHEMTAX | Chlorophyll c1, Chlorophyll c2, Fucoxanthin | amazonaws.com |
| Baltic Sea | This compound was included as a key pigment in the analysis of phytoplankton pigment groups. | HPLC | 19'-hexanoyloxyfucoxanthin, Prasinoxanthin, Diadinoxanthin | frontiersin.org |
Ecological and Biogeochemical Significance of Chlorophyll C3
Function as a Biomarker for Specific Phytoplankton Groups
The presence and concentration of chlorophyll (B73375) c3 serve as a valuable biomarker for identifying and quantifying specific phytoplankton groups, which is crucial for ecological monitoring and understanding marine ecosystem dynamics.
Tracking Bloom Dynamics (e.g., Phaeocystis globosa)
Chlorophyll c3 is notably used as a biomarker for the haptophyte Phaeocystis globosa, a species known for forming massive and often harmful algal blooms in coastal waters. wikipedia.orgkent.ac.uk These blooms can have considerable impacts on the ecosystem and water quality. wikipedia.org The utility of this compound in this capacity stems from its relatively high concentration in Phaeocystis compared to other phytoplankton groups like diatoms. wikipedia.org
The in vivo absorption maximum of this compound is around 467 nm, which is distinct from other chlorophylls (B1240455) and carotenoids. wikipedia.org This specific spectral signature allows for the development of algorithms to detect and monitor Phaeocystis globosa blooms using optical data. researchgate.net Research in the Southern North Sea has demonstrated a strong correlation between this compound concentrations and Phaeocystis cell density during bloom events, validating its use as a marker. researchgate.net An algorithm has been developed to retrieve this compound concentrations from water-leaving reflectance data, which can flag the presence of P. globosa above a certain threshold. researchgate.net
However, the use of this compound as a definitive biomarker for Phaeocystis globosa is not without its challenges. Other phytoplankton, including some species of diatoms (e.g., Pseudo-nitzschia), dinoflagellates (e.g., Karlodinium veneficum), and other haptophytes, also contain this compound. doe.govvliz.be This co-occurrence can complicate the interpretation of pigment data and optical signals, potentially leading to an overestimation of Phaeocystis biomass if not carefully considered. doe.gov For instance, some diatoms that contain this compound are known to have synchronous blooms with Phaeocystis globosa, making differentiation based solely on this pigment difficult. doe.gov
Despite these limitations, tracking this compound remains a key tool in studying the dynamics of Phaeocystis blooms, providing valuable insights into their formation, extent, and decline. kent.ac.ukmdpi.com
Contribution to Primary Productivity in Marine Ecosystems
As an accessory pigment, this compound plays a significant role in the primary productivity of marine ecosystems by broadening the spectrum of light that can be used for photosynthesis. wikipedia.orgkent.ac.uk Primary production is the process by which autotrophs, like phytoplankton, convert carbon dioxide into organic compounds, forming the base of the marine food web. copernicus.org
The contribution of this compound to primary productivity is most significant in regions where phytoplankton containing this pigment are abundant. For example, during blooms of Phaeocystis, this alga can account for as much as 85% of the total primary production. doe.gov In such scenarios, the light-harvesting capabilities of this compound are integral to supporting this massive biomass and its associated carbon fixation. Large blooms of Phaeocystis have substantial implications for primary production and carbon export due to their high photosynthetic efficiencies. mmab.ca
The rate of photosynthesis is influenced by various factors, including light intensity, temperature, and nutrient availability. britannica.com The presence of accessory pigments like this compound allows organisms to adapt to different light environments, thereby sustaining primary productivity under a wider range of conditions. researchgate.net
Influence on Ocean Color Remote Sensing and Algorithm Development
The distinct spectral properties of this compound have a notable influence on ocean color, which is the light that is reflected out of the ocean and can be measured by satellite sensors. This influence is a cornerstone for the development of algorithms aimed at identifying specific phytoplankton groups from space. wikipedia.org
Ocean color remote sensing is a primary tool for monitoring the distribution and abundance of phytoplankton on a global scale, with chlorophyll a being the standard proxy for phytoplankton biomass. nih.govawi.de However, standard chlorophyll a algorithms may not accurately differentiate between different phytoplankton functional types. The presence of accessory pigments like this compound creates unique spectral signatures in the water-leaving reflectance. researchgate.net
Specifically, the absorption feature of this compound around 467 nm causes a discernible change in the reflectance spectrum, particularly when phytoplankton containing this pigment are in high concentrations, such as during a Phaeocystis globosa bloom. wikipedia.orgresearchgate.net This has led to the development of specialized algorithms that use ratios of reflectance at different wavelengths to detect and quantify this compound. For example, a line height algorithm using reflectance at 450 nm, 468 nm, and 480 nm has been proposed to estimate this compound concentrations. doe.gov
These algorithms are crucial for monitoring harmful algal blooms and for a more nuanced understanding of phytoplankton community structure from satellite data. researchgate.netresearchgate.net By providing information beyond just the total chlorophyll a concentration, these targeted algorithms allow for the study of the ecological roles of specific phytoplankton groups and their impact on biogeochemical cycles. usp.br However, as mentioned previously, the presence of this compound in multiple phytoplankton groups necessitates careful validation and can be a source of uncertainty in these remote sensing applications. doe.gov
Evolutionary Biology of Chlorophyll C3
Phylogenetic Relationships of Chlorophyll (B73375) c Pigments within Algal Lineages
Chlorophyll c pigments are a group of accessory photosynthetic pigments found predominantly in marine algae, specifically within the chromalveolate supergroup, which includes dinoflagellates, diatoms (heterokonts), and haptophytes. oup.combioone.org Unlike chlorophylls (B1240455) a and b, chlorophylls c are chemically classified as porphyrins rather than chlorins, as they possess an unreduced ring D, and they lack the long phytol (B49457) tail that anchors other chlorophylls in the thylakoid membrane. wikipedia.org
The major forms of chlorophyll c are c1, c2, and c3. Chlorophyll c2 is the most widespread form, while chlorophyll c1 is often found alongside c2. wikipedia.org Chlorophyll c3 is a more specialized form, identified in certain microalgae like the haptophyte Emiliania huxleyi and the recently characterized rappemonad Pavlomulina ranunculiformis. bioone.orgwikipedia.org The biosynthetic pathway suggests an evolutionary progression where chlorophylls c branch off from the main chlorophyll synthesis pathway after the formation of divinylprotochlorophyllide a (DV-PChlide a). It is proposed that chlorophyll c2 is synthesized from DV-PChlide a, and chlorophyll c1 from monovinyl protochlorophyllide (B1199321) a (MV-PChlide a). Further modification of chlorophyll c2 leads to the formation of this compound.
The distribution of these pigments across different algal lineages provides crucial phylogenetic markers. The presence of specific chlorophyll c types, in combination with other pigments like fucoxanthin, helps to delineate and establish evolutionary relationships among these diverse and ecologically vital phytoplankton groups. bioone.orgresearchgate.net For instance, the presence of this compound in both some haptophytes and rappemonads suggests a closer evolutionary relationship or similar selective pressures. bioone.org
Table 1: Distribution of Major Chlorophyll c Pigments in Key Algal Lineages This table provides a generalized distribution. The presence and ratio of pigments can vary between species within a lineage.
| Algal Lineage (Phylum/Class) | Chlorophyll c1 | Chlorophyll c2 | This compound | Representative Genera |
|---|---|---|---|---|
| Bacillariophyta (Diatoms) | Present | Present | Generally Absent | Phaeodactylum, Thalassiosira |
| Haptophyta (Haptophytes) | Present | Present | Present in some | Emiliania, Isochrysis, Pavlomulina |
| Dinophyta (Dinoflagellates) | Generally Absent | Present | Present in some | Symbiodinium, Karenia |
| Phaeophyceae (Brown Algae) | Present | Present | Generally Absent | Fucus, Ectocarpus |
| Cryptophyta (Cryptophytes) | Generally Absent | Present | Generally Absent | Guillardia, Chroomonas |
Co-evolution with Photosynthetic Apparatus and Light Environments
This compound, along with other chlorophyll c pigments, functions as an accessory light-harvesting molecule. These pigments absorb light in the blue-green region of the visible spectrum (approximately 450-520 nm), a range where chlorophyll a absorbs weakly. wikipedia.org This captured light energy is then transferred to chlorophyll a within the photosynthetic reaction centers, thereby broadening the spectrum of light that can be used for photosynthesis. wikipedia.org
This adaptation is a clear example of co-evolution with the photosynthetic apparatus, particularly the light-harvesting complexes (LHCs). In diatoms, haptophytes, and other "red lineage" algae, chlorophylls c are bound within specialized fucoxanthin-chlorophyll a/c-binding proteins (FCPs). nih.govbiorxiv.org The specific protein environment within these FCPs fine-tunes the absorption properties of the bound pigments and ensures efficient energy transfer. The evolution of this compound and its integration into these protein complexes represents a sophisticated mechanism to optimize light capture.
The development of this compound is strongly linked to adaptation to specific light environments, especially in the marine realm. researchgate.net Water rapidly attenuates red and orange light, while blue and green wavelengths penetrate to greater depths. researchgate.netoup.com Algae possessing this compound and other c-type chlorophylls are therefore better equipped to thrive in the water column where blue-green light is predominant. This gives them a competitive advantage over organisms like green algae and land plants (which rely on chlorophyll b) in many oceanic environments. The specific absorption maxima of this compound suggest it may be particularly advantageous in certain water types or at specific depths, driving its retention and evolution in lineages such as the bloom-forming coccolithophore Emiliania huxleyi.
Comparative Genomic and Proteomic Studies of this compound Synthesis Enzymes
For a long time, the enzymes responsible for synthesizing chlorophyll c remained elusive. A significant breakthrough came with the identification of the chlorophyll c synthase in the diatom Phaeodactylum tricornutum. researchgate.netresearchgate.netnih.gov This enzyme, named CHLC, is a 2-oxoglutarate-dependent dioxygenase that catalyzes the conversion of chlorophyllide a precursors into chlorophyll c. nih.govgenscript.com In vitro experiments confirmed that the recombinant CHLC protein can convert divinylprotochlorophyllide a (DV-PChlide) into chlorophyll c2, and monovinylprotochlorophyllide a (MV-PChlide) into chlorophyll c1. researchgate.net Given that this compound is a derivative of chlorophyll c2, CHLC is a critical enzyme in the pathway leading to this compound.
Comparative genomic and phylogenetic analyses have shown that CHLC is not confined to diatoms but is also present in other chlorophyll c-containing lineages, such as haptophytes, suggesting a conserved function across these phyla. researchgate.netgenscript.com This shared genetic heritage for a key metabolic pathway provides strong evidence for a common evolutionary origin of these algal groups' plastids.
However, the story is not entirely straightforward. Intriguingly, some chlorophyll c-containing organisms, such as brown algae (Phaeophyceae), appear to lack the CHLC gene, suggesting that an alternative, convergently evolved enzyme or a different pathway may exist in these groups. nih.gov This highlights the complex and multifaceted evolutionary history of chlorophyll biosynthesis, potentially involving a combination of vertical inheritance, gene loss, and perhaps even horizontal gene transfer or the evolution of distinct enzymatic solutions to the same biochemical problem. researchgate.netnih.gov These genomic and proteomic investigations continue to unravel the intricate molecular steps that enabled the evolution of this compound and its profound impact on marine photosynthesis.
Table 2: Key Enzymes in the Biosynthesis of Chlorophylls
| Enzyme/Complex | Gene(s) | Function | Relevance to this compound |
|---|---|---|---|
| Magnesium-chelatase | chlI, chlD, chlH | Inserts Mg2+ into protoporphyrin IX, the first committed step of chlorophyll synthesis. mdpi.com | An essential upstream enzyme in the pathway. |
| Chlorophyll c Synthase | CHLC | A dioxygenase that converts protochlorophyllide a precursors to chlorophylls c1 and c2. researchgate.netnih.gov | Directly produces the precursor (chlorophyll c2) for this compound. |
| Chlorophyll a Oxygenase | CAO | Converts chlorophyllide a to chlorophyllide b. nih.govnih.gov | Catalyzes a parallel step in the synthesis of chlorophyll b in the green lineage; its evolutionary modification or absence is key to the chlorophyll c lineage. |
| Divinyl Reductase | DVR | Reduces the 8-vinyl group to an ethyl group, converting divinyl forms to monovinyl forms of chlorophyll precursors. nih.gov | Acts on precursors, influencing the ratio of chlorophyll c1 to c2. |
Future Research Directions for Chlorophyll C3
Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
The complete biosynthetic pathway of chlorophyll (B73375) c3 remains an area of active investigation. While it is understood that chlorophylls (B1240455) are synthesized from a common precursor, 3,8-divinyl-protochlorophyllide a, the specific enzymatic steps leading to chlorophyll c3 are not fully elucidated. cas.czcas.cz It has been proposed that this compound is synthesized from chlorophyll c2. cas.cz This conversion is thought to involve the formation of a 7-methylcarboxylate group, potentially through an oxygenase-mediated reaction similar to chlorophyll b biosynthesis. cas.cz However, the enzymes responsible for this transformation have yet to be identified and characterized. cas.cz
Further research is critical to isolate and characterize the enzymes involved in the conversion of chlorophyll c2 to this compound. This will likely involve a combination of genetic, biochemical, and structural biology approaches. Identifying the genes encoding these enzymes in this compound-producing algae will be a crucial first step. Subsequent expression and purification of these enzymes will allow for detailed kinetic and mechanistic studies. Understanding the structure of these enzymes through techniques like X-ray crystallography could provide insights into their catalytic mechanisms and substrate specificity. whiterose.ac.uk
Table 1: Proposed Biosynthetic Precursors of Common Chlorophyll c Types
| Chlorophyll Type | Proposed Precursor(s) |
| Chlorophyll c1 | Protochlorophyllide (B1199321) a (PChlide a) |
| Chlorophyll c2 | 3,8-divinyl-protochlorophyllide a (DV-PChlide a) |
| This compound | Chlorophyll c2 |
This table is based on proposed biosynthetic relationships and highlights the need for further enzymatic and genetic validation. cas.cz
Advanced Spectroscopic Characterization and Understanding of Photophysical Dynamics
A deeper understanding of the unique light-harvesting properties of this compound necessitates advanced spectroscopic studies. While basic absorption spectra are available, a more comprehensive analysis using techniques like time-resolved fluorescence spectroscopy, transient absorption spectroscopy, and two-dimensional electronic spectroscopy is needed. whiterose.ac.uk These methods can probe the excited-state dynamics of this compound on femtosecond to nanosecond timescales, revealing the pathways of energy transfer and dissipation. whiterose.ac.uk
A key area of future research will be to investigate how the specific chemical modifications of the this compound molecule, such as the methoxycarbonyl group at the C-7 position, influence its photophysical properties. cas.cz This includes its absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime. By comparing the photophysical dynamics of this compound with those of chlorophyll c1 and c2, researchers can gain a clearer picture of its specific role in light-harvesting complexes. rsc.org Furthermore, computational modeling, including quantum mechanics/molecular mechanics (QM/MM) approaches, can complement experimental data by providing a theoretical framework for understanding the structure-function relationships of this compound within its native protein environment. rsc.org
Development of Novel High-Throughput Analytical Techniques for Environmental Monitoring
Accurate and efficient quantification of this compound in environmental samples is crucial for assessing the abundance and distribution of the algae that produce it. Current methods, such as high-performance liquid chromatography (HPLC), can be time-consuming and require specialized equipment. figshare.comresearchgate.netumich.edu Future research should focus on developing novel, high-throughput analytical techniques for the rapid and sensitive detection of this compound.
Potential avenues include the development of immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), which would rely on the production of specific antibodies against this compound. Another promising approach is the use of portable spectroscopic devices coupled with chemometric analysis for in-situ measurements. agr.hr These techniques could provide real-time data on phytoplankton community composition, which is vital for monitoring water quality and the effects of environmental change. unl.edueuropa.eu The development of certified reference materials for this compound will also be essential for ensuring the accuracy and comparability of data across different laboratories and methods. researchgate.net
Integrated Studies on Ecological Function and Climate Change Impacts on this compound Producers
This compound is a key pigment in certain groups of marine algae, such as haptophytes like Emiliania huxleyi. csic.es Understanding the ecological role of these algae and how they will be impacted by climate change is a critical area for future research. Integrated studies that combine physiological, ecological, and modeling approaches are needed to predict how changes in temperature, CO2 levels, and nutrient availability will affect the growth and distribution of this compound-containing phytoplankton. frontiersin.orgnih.govtandfonline.comresearchgate.net
Chlorophyll fluorescence techniques, which are powerful tools for assessing photosynthetic performance, can be employed to study the stress responses of these algae under different climate change scenarios. frontiersin.orgresearchgate.netnih.govnih.gov By examining parameters such as the maximum quantum yield of photosystem II (Fv/Fm), researchers can assess the physiological health of these organisms. frontiersin.orgresearchgate.netnih.gov Long-term monitoring programs that include measurements of this compound can provide valuable data on shifts in phytoplankton communities over time. frontiersin.org This information is essential for understanding the broader impacts on marine food webs and biogeochemical cycles. frontiersin.org
Systems Biology Approaches to this compound Metabolism and Regulation in Algae
A holistic understanding of this compound requires a systems-level approach that integrates genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net By analyzing the complete set of genes, transcripts, proteins, and metabolites in this compound-producing algae, researchers can construct comprehensive models of their metabolic networks. illinois.edu This will provide insights into how the biosynthesis and degradation of this compound are regulated and coordinated with other cellular processes, such as photosynthesis and growth. frontiersin.orgwur.nl
Future research in this area could involve the use of isotope labeling studies to trace the flow of carbon and nitrogen through the chlorophyll biosynthetic pathway. researchgate.net This can help to identify metabolic bottlenecks and regulatory control points. researchgate.net Furthermore, comparative systems biology studies of different algal species with varying pigment compositions can help to elucidate the evolutionary pressures that have shaped the diversity of chlorophylls. nih.gov Ultimately, these approaches will contribute to a more complete understanding of the role of this compound in the intricate metabolic landscape of marine algae. nih.govfrontiersin.org
Q & A
Q. How is Chlorophyll C3 structurally distinguished from other chlorophylls in marine microalgae?
this compound (Chl c3) is identified by its unique structural modifications. It is tentatively characterized as 7-demethyl-7-methoxycarbonyl chlorophyll c2(1c) , isolated from Emiliania huxleyi. This differentiation relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to resolve its methoxycarbonyl group and demethylation pattern, which are absent in Chl c1 and c2 .
Q. What methodological approaches are recommended for quantifying this compound in phytoplankton samples?
this compound quantification typically involves:
- Acetone extraction (80% v/v) followed by spectrophotometric analysis at specific wavelengths to isolate Chl c3 from other pigments .
- Fluorometric methods optimized to minimize interference from chlorophyll b and pheopigments, ensuring sensitivity even in low-concentration marine samples .
- Validation via triplicate assays and statistical tools (e.g., SigmaPlot) to account for biological variability .
Q. How can researchers differentiate this compound from chlorophylls a and b in mixed pigment extracts?
Differentiation requires:
- Spectral deconvolution using dual-wavelength spectrophotometry (e.g., 447 nm for Chl c3 vs. 663 nm for Chl a) .
- Chromatographic separation (HPLC with C18 columns) to resolve retention time differences .
- Acidification tests to confirm stability; Chl c3 lacks the phytol tail of Chl a/b, reducing acid-induced degradation artifacts .
Q. What are the best practices for preparing this compound samples to minimize degradation?
- Rapid freezing of samples in liquid nitrogen post-collection to halt enzymatic activity .
- Storage in anhydrous acetone at -80°C to prevent pigment oxidation .
- Avoidance of prolonged light exposure during extraction to preserve the methoxycarbonyl group’s integrity .
Advanced Research Questions
Q. How should experimental designs account for environmental variables affecting this compound levels in marine ecosystems?
Controlled studies must:
- Vary parameters such as light intensity, nutrient availability (e.g., nitrogen limitation), and salinity to mimic natural stressors .
- Include in situ assays (3–5 biological replicates) and controls (e.g., dark-incubated samples) to distinguish photoadaptive responses from abiotic effects .
- Use multivariate regression models to correlate Chl c3 concentrations with physicochemical data (e.g., temperature, dissolved CO2) .
Q. What advanced techniques resolve contradictions in this compound functional data (e.g., conflicting fluorescence yields)?
Contradictions often arise from methodological artifacts. Solutions include:
- Pulse-amplitude modulation (PAM) fluorometry to measure photosystem II efficiency, isolating Chl c3’s role in energy transfer .
- Quenching analysis to differentiate photochemical vs. non-photochemical quenching mechanisms, ensuring data reflect physiological states .
- Cross-validation with HPLC-quantified pigment ratios to rule out co-extracted pheopigment interference .
Q. How does this compound biosynthesis differ from other chlorophylls, and what genetic tools can elucidate its pathway?
Chl c3 synthesis lacks the geranylgeranyl reductase step required for phytol tail addition in Chl a. Key methods include:
- Knockout mutants of Emiliania huxleyi to identify genes encoding 7-demethylase and methoxycarbonyltransferase .
- Isotopic labeling (e.g., ¹³C-glutamate) to trace precursor incorporation into the porphyrin ring .
- Transcriptomic profiling under varying light regimes to map regulatory networks .
Q. What statistical frameworks are optimal for analyzing this compound’s role in C3 vs. C4 plant metabolic studies?
- ANOVA with Tukey’s post-hoc tests to compare Chl c3 levels across species (e.g., soybean C3 vs. maize C4) under controlled conditions .
- Time-series analysis to model diurnal fluctuations in Chl c3, accounting for temperature-dependent measurement biases (e.g., higher readings at 30°C in C3 plants) .
- Multivariate PCA to disentangle Chl c3’s contribution to photosynthetic efficiency from confounding factors like carotenoid content .
Methodological Notes
- Instrumentation : Prioritize fluorometers with excitation/emission filters optimized for Chl c3 (e.g., 450/670 nm) to avoid cross-talk with Chl b .
- Data Validation : Use NMR or mass spectrometry as gold standards for structural confirmation, supplementing spectrophotometric data .
- Ethical Compliance : Adhere to environmental sampling permits and institutional biosafety protocols for genetically modified microalgae .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
